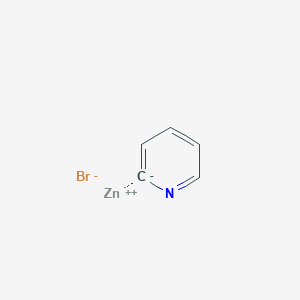
TERT-BUTYL 4'-BROMOMETHYL-3'-FLUORO-BIPHENYL-2-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester is a chemical compound with the molecular formula C18H18BrFO2. It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond. This compound is characterized by the presence of a bromomethyl group at the 4’ position, a fluorine atom at the 3’ position, and a t-butyl ester group at the 2-carboxylic acid position. It is used in various chemical reactions and has applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester typically involves the following steps:
Fluorination: The addition of a fluorine atom at the 3’ position.
Esterification: The formation of the t-butyl ester group at the 2-carboxylic acid position.
These reactions are carried out under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the bromomethyl group.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Palladium Catalysts: Utilized in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester involves its interaction with specific molecular targets. The bromomethyl and fluorine groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The t-butyl ester group provides stability and influences the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
4’-Bromomethyl-3’-chlorobiphenyl-2-carboxylic acid t-butyl ester: Similar structure but with a chlorine atom instead of fluorine.
4’-Bromomethyl-3’-methoxybiphenyl-2-carboxylic acid t-butyl ester: Contains a methoxy group instead of fluorine.
4’-Bromomethyl-3’-nitrobiphenyl-2-carboxylic acid t-butyl ester: Features a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs with different substituents .
Propiedades
Fórmula molecular |
C18H18BrFO2 |
|---|---|
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
tert-butyl 2-[4-(bromomethyl)-3-fluorophenyl]benzoate |
InChI |
InChI=1S/C18H18BrFO2/c1-18(2,3)22-17(21)15-7-5-4-6-14(15)12-8-9-13(11-19)16(20)10-12/h4-10H,11H2,1-3H3 |
Clave InChI |
BRXOZPDZIZAZEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloropyridazine-3-carboxylic acid [2-(4-fluorophenyl)ethyl]amide](/img/structure/B8495412.png)



![tert-butyl N-[(3S)-1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B8495443.png)






